molecular formula C10H11Cl B14169447 (3-Chloro-2-buten-1-yl)benzene CAS No. 15854-63-4

(3-Chloro-2-buten-1-yl)benzene

Cat. No.: B14169447
CAS No.: 15854-63-4
M. Wt: 166.65 g/mol
InChI Key: BMKFTLGOMZXRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-buten-1-yl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a 3-chloro-2-buten-1-yl chain. Structurally, it consists of a four-carbon alkenyl group (2-buten-1-yl) with a chlorine atom at the third carbon, attached to a benzene ring. This compound is of interest in organic synthesis due to the reactivity imparted by the conjugated alkene and the electron-withdrawing chlorine substituent.

Key characteristics inferred from analogous compounds:

  • Molecular formula: Likely C₁₀H₁₁Cl, based on structural similarity to 1-(Butan-2-yl)-2-chlorobenzene (C₁₀H₁₃Cl) .
  • Reactivity: The chlorine atom and alkene moiety may participate in electrophilic substitution, nucleophilic displacement, or polymerization reactions.
  • Applications: Potential use in pharmaceuticals, agrochemicals, or polymer precursors, similar to other chloroalkenylbenzenes .

Properties

CAS No.

15854-63-4

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

3-chlorobut-2-enylbenzene

InChI

InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

BMKFTLGOMZXRQC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-buten-1-yl)benzene typically involves the reaction of benzene with 3-chloro-2-buten-1-ol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloro-2-buten-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of (3-Chloro-2-buten-1-yl)benzene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-buten-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: Formation of (3-hydroxy-2-buten-1-yl)benzene.

    Oxidation: Formation of 3-chloro-2-butenal or 3-chloro-2-butanone.

    Reduction: Formation of (3-chlorobutyl)benzene.

Scientific Research Applications

(3-Chloro-2-buten-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-buten-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

Compound Structure Molecular Formula Key Features
(3-Chloro-2-buten-1-yl)benzene Benzene + 3-Cl-2-buten-1-yl chain C₁₀H₁₁Cl Chlorine on alkenyl chain; conjugated double bond.
3-Chloro-1-butene CH₂=CHCH(Cl)CH₃ C₄H₇Cl Terminal alkene with chlorine on C3; industrial intermediate.
1-(Butan-2-yl)-2-chlorobenzene Benzene with Cl at C2 and butan-2-yl at C1 C₁₀H₁₃Cl Chlorine on benzene ring; branched alkyl substituent.

Structural Differences :

  • Chlorine position : In (3-Chloro-2-buten-1-yl)benzene, chlorine is on the alkenyl chain, whereas in 1-(Butan-2-yl)-2-chlorobenzene, it is on the benzene ring. This affects electronic properties: chlorine on the chain may reduce steric hindrance but increase electron-withdrawing effects on the alkene .
  • Alkene vs. alkyl substituents : The alkene in (3-Chloro-2-buten-1-yl)benzene enables conjugation, enhancing reactivity in Diels-Alder or polymerization reactions compared to saturated analogs like 1-(Butan-2-yl)-2-chlorobenzene .

Physicochemical Properties

Property (3-Chloro-2-buten-1-yl)benzene (Inferred) 3-Chloro-1-butene 1-(Butan-2-yl)-2-chlorobenzene
Boiling Point ~180–200°C (estimated) 63–65°C 210–215°C
Molecular Weight 166.65 g/mol 90.55 g/mol 168.66 g/mol
Solubility Low in water; soluble in organic solvents Insoluble in water Low water solubility

Key Observations :

  • The higher boiling point of (3-Chloro-2-buten-1-yl)benzene compared to 3-Chloro-1-butene is due to increased molecular weight and aromatic stabilization.
  • Chlorine’s electron-withdrawing effect may reduce solubility in nonpolar solvents relative to non-chlorinated analogs.

Reactivity and Electron Interactions

Alkylation and Substitution Reactions

Benzene derivatives with alkenyl substituents, such as ethylbenzene, are critical in styrene production via alkylation . For (3-Chloro-2-buten-1-yl)benzene, the chlorine atom may:

  • Activate the alkene for electrophilic attack by polarizing the double bond.
  • Direct substitution reactions (e.g., nucleophilic displacement of Cl) to form alcohols or amines.

Comparatively, 1-(Butan-2-yl)-2-chlorobenzene undergoes slower electrophilic substitution due to steric hindrance from the branched alkyl group .

Electron-Stimulated Desorption (ESD)

Chlorine’s electronegativity may alter these processes:

  • DEA : Chlorine could stabilize transient negative ions (TNIs), increasing anion yields (e.g., Cl⁻) .
  • DD : The dipole moment from C-Cl bonds may enhance fragmentation of lighter ions (e.g., H⁺) over heavier fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.